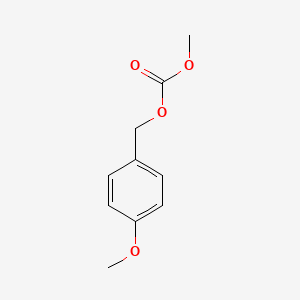![molecular formula C26H14 B14260348 1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene) CAS No. 153660-10-7](/img/structure/B14260348.png)
1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-ethynylphenylethynyl)benzene is an organic compound characterized by its unique structure, which includes two ethynylphenylethynyl groups attached to a central benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-ethynylphenylethynyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethynylphenylacetylene.
Coupling Reaction: The 2-ethynylphenylacetylene is then subjected to a coupling reaction with 1,2-dibromobenzene in the presence of a palladium catalyst and a base such as triethylamine. This reaction forms the desired 1,2-Bis(2-ethynylphenylethynyl)benzene.
Purification: The product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of 1,2-Bis(2-ethynylphenylethynyl)benzene is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory procedures with appropriate modifications can be considered for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-ethynylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as bromine or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Corresponding diketones.
Reduction: Corresponding alkanes.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-ethynylphenylethynyl)benzene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies:
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-ethynylphenylethynyl)benzene is primarily related to its electronic structure. The conjugated system allows for efficient electron transport, making it useful in electronic applications. The compound interacts with molecular targets through π-π interactions and can participate in charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups at the 1,4-positions.
1,2-Bis(phenylethynyl)benzene: Lacks the additional ethynyl groups on the phenyl rings.
1,2-Bis(2-bromoethynyl)benzene: Contains bromine atoms instead of ethynyl groups.
Uniqueness
1,2-Bis(2-ethynylphenylethynyl)benzene is unique due to the presence of ethynyl groups on both the phenyl rings and the central benzene ring, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
153660-10-7 |
|---|---|
Molekularformel |
C26H14 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1,2-bis[2-(2-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C26H14/c1-3-21-11-5-7-13-23(21)17-19-25-15-9-10-16-26(25)20-18-24-14-8-6-12-22(24)4-2/h1-2,5-16H |
InChI-Schlüssel |
KDTQGKGCLJWOIR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


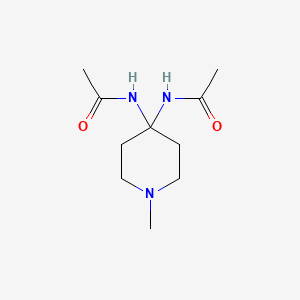
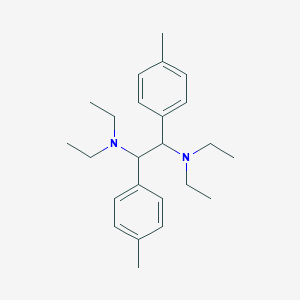
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
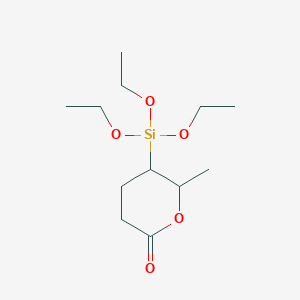

![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
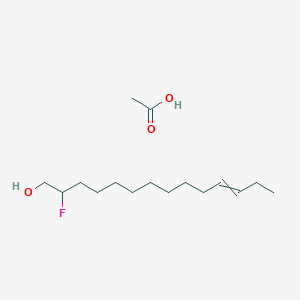
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
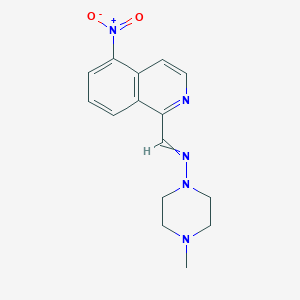
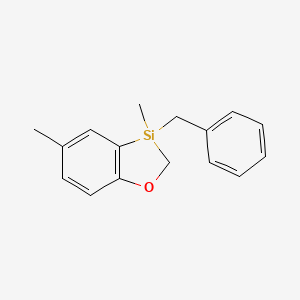
silane](/img/structure/B14260347.png)
